Benzene, [(1-methylpentadecyl)oxy]-
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Overview
Description
Benzene, [(1-methylpentadecyl)oxy]-: is an organic compound with the molecular formula C22H38O It is a derivative of benzene, where a long alkyl chain (1-methylpentadecyl) is attached to the benzene ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylpentadecyl)oxy]- typically involves the alkylation of benzene with 1-methylpentadecyl alcohol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C6H6+C16H34O→C22H38O+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, [(1-methylpentadecyl)oxy]- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(1-methylpentadecyl)oxy]- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Benzene, [(1-methylpentadecyl)oxy]- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows it to embed into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(1-methylhexadecyl)oxy]-: Similar structure with a longer alkyl chain.
Benzene, [(1-methyldodecyl)oxy]-: Similar structure with a shorter alkyl chain.
Benzene, [(1-methyloctadecyl)oxy]-: Similar structure with an even longer alkyl chain.
Uniqueness
Benzene, [(1-methylpentadecyl)oxy]- is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where moderate hydrophobic interactions are desired.
Properties
CAS No. |
88953-25-7 |
---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hexadecan-2-yloxybenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)23-22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
InChI Key |
SGBJHHQAYHZPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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